Cas no 10297-06-0 (6-Chloro-1-hexyne)
6-Chloro-1-hexyne Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexyne,6-chloro-
- 6-chloro-1-Hexyne
- 5-Hexynyl Chloride
- 6-chlorohex-1-yne
- 5-HEXYNECHLORIDE
- 1-Chloro-5-hexyne
- 6-Chlorohex-1-yne 97%
- 6-Chloro-1-hexyne,97%
- 6-CHLORO-1-HEXYNE 97%
- 6-Chloro-1-hexyne, 97% 5ML
- MFCD00013697
- ZUKOCGMVJUXIJA-UHFFFAOYSA-
- 10297-06-0
- AKOS009156863
- AS-41056
- NSC 116032
- DTXSID00297453
- CS-0204489
- NSC116032
- InChI=1/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2
- EN300-95983
- SCHEMBL223119
- 1-Hexyne, 6-chloro-
- ZUKOCGMVJUXIJA-UHFFFAOYSA-N
- SY011191
- 6-chloro-hex-1-yne
- 6-Chloro-1-hexyne, 98%
- NSC-116032
- FT-0636673
- DB-040398
- 6-Chloro-1-hexyne
-
- MDL: MFCD00013697
- Inchi: 1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2
- InChI Key: ZUKOCGMVJUXIJA-UHFFFAOYSA-N
- SMILES: ClCCCCC#C
Computed Properties
- Exact Mass: 116.03900
- Monoisotopic Mass: 116.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 67.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless yellow liquid.
- Density: 0.962 g/mL at 25 °C(lit.)
- Boiling Point: 83 °C/95 mmHg(lit.)
- Flash Point: Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
- Refractive Index: n20/D 1.451(lit.)
- PSA: 0.00000
- LogP: 2.02870
- Sensitiveness: Air and heat sensitivity
- Solubility: Not available
6-Chloro-1-hexyne Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16-S26-S36
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Risk Phrases:R10
- Safety Term:16-26-36
- Storage Condition:Flammable area
6-Chloro-1-hexyne Customs Data
- HS CODE:2903299090
- Customs Data:
China Customs Code:
2903299090Overview:
HS: 2903299090. Unsaturated chlorinated derivatives of other acyclic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903299090 other unsaturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
6-Chloro-1-hexyne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 469777-5ML |
6-Chloro-1-hexyne |
10297-06-0 | 5ml |
¥582.3 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 469777-25ML |
6-Chloro-1-hexyne |
10297-06-0 | 25ml |
¥1753.59 | 2023-12-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1493-5ml |
6-Chloro-1-hexyne |
10297-06-0 | 95.0%(GC) | 5ml |
¥565.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1493-25ml |
6-Chloro-1-hexyne |
10297-06-0 | 95.0%(GC) | 25ml |
¥2190.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VQ195-1ml |
6-Chloro-1-hexyne |
10297-06-0 | 95% | 1ml |
¥215.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VQ195-5ml |
6-Chloro-1-hexyne |
10297-06-0 | 95% | 5ml |
¥787.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03141-5ml |
6-Chlorohex-1-yne |
10297-06-0 | 98% | 5ml |
¥668.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03141-25ml |
6-Chlorohex-1-yne |
10297-06-0 | 98% | 25ml |
¥2438.0 | 2024-07-19 | |
| TRC | C382378-50mg |
6-Chloro-1-hexyne |
10297-06-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C382378-100mg |
6-Chloro-1-hexyne |
10297-06-0 | 100mg |
$ 65.00 | 2022-06-06 |
6-Chloro-1-hexyne Related Literature
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Roxanna S. Delima,Rebecca S. Sherbo,David J. Dvorak,Aiko Kurimoto,Curtis P. Berlinguette J. Mater. Chem. A 2019 7 26586
-
Gaochan Wu,Yun Gao,Dongwei Kang,Boshi Huang,Zhipeng Huo,Huiqing Liu,Vasanthanathan Poongavanam,Peng Zhan,Xinyong Liu Med. Chem. Commun. 2018 9 149
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3. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
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4. 368. Unsaturated fatty acids. Part I. The synthesis of erythrogenic (isanic) and other acetylenic acidsH. K. Black,B. C. L. Weedon J. Chem. Soc. 1953 1785
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Alissa Horn,Patrick H. Dussault RSC Adv. 2020 10 44408
Additional information on 6-Chloro-1-hexyne
Professional Introduction to 6-Chloro-1-hexyne (CAS No. 10297-06-0)
6-Chloro-1-hexyne, with the chemical formula C6H7Cl, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its unique structure, featuring both a terminal alkyne group and a chloro substituent, makes it a versatile intermediate for various synthetic applications. This introduction delves into the compound's properties, synthesis methods, and its emerging role in modern research, particularly in drug development and material science.
The molecular structure of 6-Chloro-1-hexyne consists of a six-carbon chain with a triple bond at one end and a chlorine atom attached to the sixth carbon. This configuration imparts distinct reactivity patterns, making it an attractive building block for constructing more complex molecules. The presence of the triple bond allows for various additions and substitutions, while the chloro group can participate in nucleophilic aromatic substitution or serve as a leaving group in other transformations.
In recent years, 6-Chloro-1-hexyne has garnered attention in the pharmaceutical industry due to its potential applications in the synthesis of bioactive compounds. Researchers have leveraged its reactivity to develop novel heterocyclic structures, which are prevalent in many therapeutic agents. For instance, studies have demonstrated its utility in constructing thiazole derivatives, which exhibit antimicrobial and anti-inflammatory properties. The ability to introduce functional groups at specific positions along the carbon chain allows for fine-tuning of biological activity, making this compound invaluable for medicinal chemists.
The synthesis of 6-Chloro-1-hexyne typically involves the halogenation of hexyne precursors or through the reaction of acetylene derivatives with chlorinating agents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have further enhanced its accessibility and purity. These methods ensure that researchers obtain high yields of the desired product with minimal byproducts, facilitating subsequent downstream applications.
One of the most compelling aspects of 6-Chloro-1-hexyne is its role in polymer science. Its ability to undergo polymerization reactions has led to the development of novel materials with unique properties. For example, researchers have explored its use in creating conductive polymers that could find applications in electronics and renewable energy storage devices. The chlorine substituent also contributes to thermal stability and flame retardancy, making these polymers suitable for demanding industrial environments.
The compound's reactivity also extends to its interaction with transition metals, which has opened new avenues in catalysis research. Transition metal complexes derived from 6-Chloro-1-hexyne have been investigated for their ability to facilitate various organic transformations, including hydrogenation and oxidation reactions. These catalysts are particularly valuable in industrial processes where high selectivity and efficiency are required.
In conclusion, 6-Chloro-1-hexyne (CAS No. 10297-06-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse synthetic pathways, making it indispensable in pharmaceutical development and material science. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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